molecular formula C14H14N2O4S B10968068 Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10968068
M. Wt: 306.34 g/mol
InChI Key: PJUPBOUTDLNOIR-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a methoxy aniline group and a carbonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-sulfamoyl-2-thiophenecarboxylate
  • Methyl 3-chlorothiophene-2-carboxylate

Uniqueness

Methyl 3-{[(2-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the methoxy aniline group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 3-[(2-methoxyphenyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-11-6-4-3-5-9(11)15-14(18)16-10-7-8-21-12(10)13(17)20-2/h3-8H,1-2H3,(H2,15,16,18)

InChI Key

PJUPBOUTDLNOIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=C(SC=C2)C(=O)OC

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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